molecular formula C14H18ClN5O2 B2798645 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 478252-99-2

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B2798645
CAS No.: 478252-99-2
M. Wt: 323.78
InChI Key: ZBLVRYCQBKPLSS-UITAMQMPSA-N
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Description

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a complex organic compound with a unique structure that includes a chlorinated butenyl group, a methyl group, and a pyrrolidinyl group attached to a purine dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Chlorobut-2-enyl Group: This step involves the selective chlorination of a butenyl precursor, followed by its attachment to the purine core through a nucleophilic substitution reaction.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the chlorinated purine intermediate.

    Methylation: The final step involves the methylation of the purine core to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chlorobut-2-enyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(propan-2-ylamino)purine-2,6-dione
  • 8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione

Uniqueness

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its specific structural features, such as the presence of a pyrrolidinyl group and a chlorobut-2-enyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O2/c1-9(15)5-8-20-10-11(18(2)14(22)17-12(10)21)16-13(20)19-6-3-4-7-19/h5H,3-4,6-8H2,1-2H3,(H,17,21,22)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLVRYCQBKPLSS-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320407
Record name 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478252-99-2
Record name 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(3-CL-2-BUTENYL)-3-METHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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